Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate
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Overview
Description
Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of tetrahydropyran, featuring a Boc-protected amino group and a methyl ester functional group. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification. A common synthetic route includes:
Protection of the Amino Group: The amino group of tetrahydropyran is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amino compound is then esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Yields 4-(Boc-amino)tetrahydropyran-4-carboxylic acid.
Deprotection: Yields 4-amino-tetrahydropyran-4-carboxylate.
Substitution: Yields various substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other functional sites, while the ester group can be hydrolyzed to introduce carboxylic acid functionality. This versatility makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
- Methyl 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylate
- 4-(Boc-amino)tetrahydropyran-4-carboxylic acid
- 4-Aminotetrahydropyran-4-carboxylic acid methyl ester
Comparison: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate stands out due to its dual functionality, combining a Boc-protected amino group and a methyl ester. This combination allows for greater versatility in synthetic applications compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEMDNLBFBUFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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